2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C24H20BrN3O4S and a molecular weight of 526.413 g/mol . This compound is notable for its unique structure, which includes a quinazolinone core, a bromophenyl group, and a dimethoxyphenylacetamide moiety. It is primarily used in scientific research for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This step involves the reaction of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone derivative with a thiol compound.
Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the reaction of the intermediate compound with 3,4-dimethoxyphenylacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Amines, thiols; typically carried out in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield reduced quinazolinone derivatives .
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20BrN3O4S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20BrN3O4S/c1-31-20-12-9-16(13-21(20)32-2)26-22(29)14-33-24-27-19-6-4-3-5-18(19)23(30)28(24)17-10-7-15(25)8-11-17/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
XDDJFIRXHKTVHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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